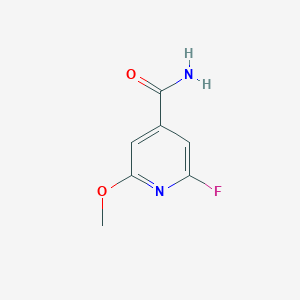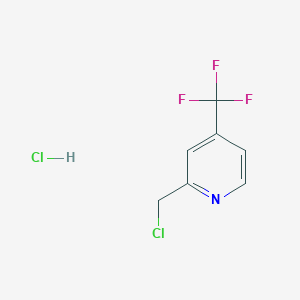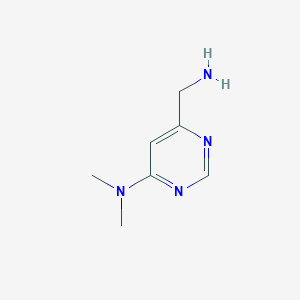![molecular formula C36H43N2O4- B13674450 7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is a squaraine dye known for its strong absorption in the near-infrared region and efficient red luminescence . This compound has a molecular formula of C36H44N2O4 and a molecular weight of 568.76 g/mol . It is used in various scientific applications, including organic photovoltaics and organic light-emitting diodes .
Méthodes De Préparation
The synthesis of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine typically involves the reaction of squaric acid with 8-hydroxy-1,1,7,7-tetramethyljulolidine under specific conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to achieve high purity .
Analyse Des Réactions Chimiques
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine involves its ability to absorb light in the near-infrared region and emit red luminescence . The compound interacts with molecular targets such as proteins and nucleic acids, allowing it to be used in bioimaging and photodynamic therapy . The pathways involved include the generation of reactive oxygen species and the excitation of electrons to higher energy states .
Comparaison Avec Des Composés Similaires
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is unique compared to other squaraine dyes due to its strong absorption in the near-infrared region and efficient red luminescence . Similar compounds include:
2,4-Bis[4-(dimethylamino)phenyl]squaraine: Known for its use in organic photovoltaics.
2,4-Bis[4-(diethylamino)phenyl]squaraine: Used in bioimaging applications.
2,4-Bis[4-(diphenylamino)phenyl]squaraine: Employed in the production of OLEDs.
Propriétés
Formule moléculaire |
C36H43N2O4- |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate |
InChI |
InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3/p-1/b24-20- |
Clé InChI |
UACUNHLYBGUYBK-GFMRDNFCSA-M |
SMILES isomérique |
CC1(CCN2CCC(C3=C2C1=C/C(=C/4\C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)/C3=O)(C)C)C |
SMILES canonique |
CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)

![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)







![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)


